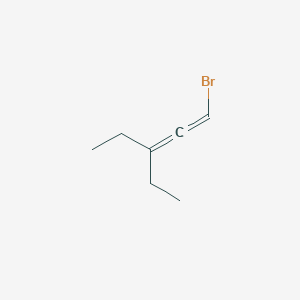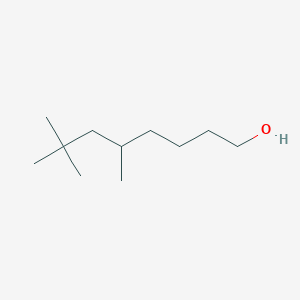
5,7,7-Trimethyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes. The compound has a molecular formula of C18H38O and a molecular weight of 270.5 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,7,7-Trimethyloctan-1-ol is synthesized by reacting citral, a naturally occurring aldehyde found in lemongrass oil, with isobutylene, a petrochemical compound. The reaction produces a mixture of isomers, including 5,7,7-trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol. The product is then purified by fractional distillation and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, ensuring the compound meets the standards required for use in fragrances and other applications.
Análisis De Reacciones Químicas
Types of Reactions
5,7,7-Trimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Aplicaciones Científicas De Investigación
5,7,7-Trimethyloctan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of new compounds, including ascorbic derivatives for potential pro-vitamin C applications.
Biology: Investigated for its anti-inflammatory and antioxidant properties in vitro.
Industry: Widely used in the fragrance industry as a fixative to enhance the stability and longevity of perfumes.
Mecanismo De Acción
The mechanism of action of 5,7,7-trimethyloctan-1-ol involves its interaction with olfactory receptors in the brain, which are responsible for our sense of smell. The compound’s anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Octanol: A primary alcohol with a similar structure but without the additional methyl groups.
2-Butanol: Another alcohol with a different carbon chain length and structure.
Iso E Super: A closely related compound used in the fragrance industry.
Uniqueness
5,7,7-Trimethyloctan-1-ol is unique due to its specific structure, which imparts a distinct woody, cedar-like odor. This makes it highly valuable in the fragrance industry as a fixative, enhancing the stability and longevity of perfumes.
Propiedades
Número CAS |
5402-79-9 |
|---|---|
Fórmula molecular |
C11H24O |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
5,7,7-trimethyloctan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(7-5-6-8-12)9-11(2,3)4/h10,12H,5-9H2,1-4H3 |
Clave InChI |
SYOHIEIRADPVNU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCO)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
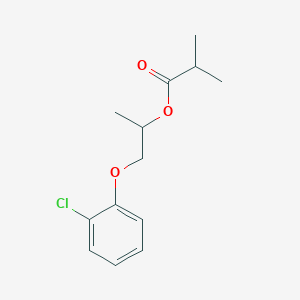
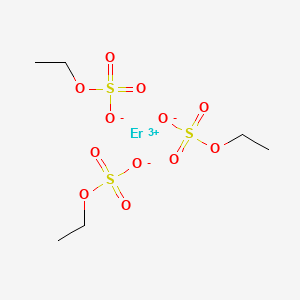

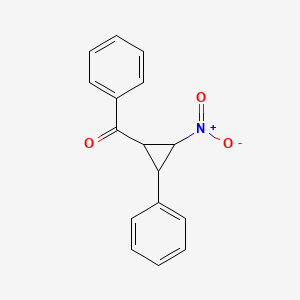

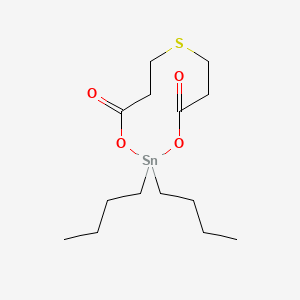
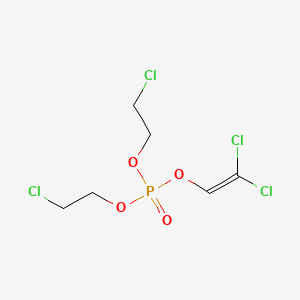


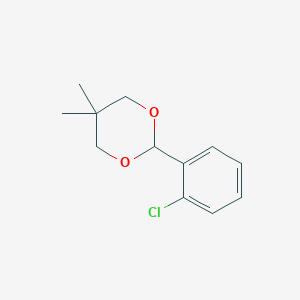
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
